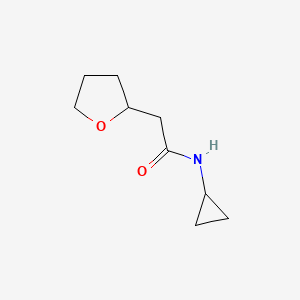

![molecular formula C9H13N3S B6496912 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 943407-73-6](/img/structure/B6496912.png)

2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole” is a small molecule . It is also known as Seltorexant, with other synonyms being JNJ-42847922, MIN-202 . The chemical name of this compound is [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6-[1,2,3]triazol-2-yl-phenyl)-methanone .

Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These N-Phthalimidoaziridines are then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis

The molecular structure of this compound includes several pharmacophoric groups such as the aziridine, oxadiazole, pyridine, and phthalimide moieties . According to the 1H NMR spectrum, it exists as a mixture of two invertomers in a 1:0.11 ratio .Chemical Reactions Analysis

The formation of the aziridine ring in this compound can be achieved through several methods, most of which are based on cyclization or addition reactions . Aziridines can be obtained from β-halogenamines (Gabriel method) or β-aminosulfates (the Wenker synthesis) by the action of alkali, by treating epoxides with sodium azide and triphenylphosphine (the Blum synthesis), by reacting sulfur ylides with imines (the Corey–Chaykovsky reaction) .Aplicaciones Científicas De Investigación

Pharmaceuticals and Drug Discovery

2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has shown significant potential in the pharmaceutical industry, particularly in drug discovery. Its unique structure allows it to interact with various biological targets, making it a promising candidate for developing new therapeutic agents. Research has indicated its potential in treating diseases such as cancer, Alzheimer’s, and schizophrenia due to its ability to modulate specific receptors and enzymes .

Antimicrobial Agents

This compound has demonstrated strong antimicrobial properties, making it a valuable candidate for developing new antibiotics. Studies have shown that derivatives of 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole exhibit significant activity against a range of bacterial and fungal pathogens. This makes it a promising scaffold for designing new antimicrobial agents to combat resistant strains .

Neuroprotective Agents

Research has highlighted the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neural receptors suggests it could be developed into treatments for conditions like Parkinson’s and Huntington’s diseases. The compound’s neuroprotective properties are attributed to its antioxidant activity and ability to inhibit neuroinflammation .

Anti-inflammatory Agents

2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole has been investigated for its anti-inflammatory properties. It has been found to inhibit key enzymes and cytokines involved in the inflammatory process, making it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its efficacy in reducing inflammation has been demonstrated in various in vitro and in vivo models .

Anticancer Agents

The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation .

Material Science

In material science, 2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole derivatives are being explored for their potential in creating new materials with unique properties. These materials could be used in various applications, including electronics, coatings, and nanotechnology. The compound’s stability and reactivity make it a suitable candidate for developing advanced materials.

Springer Springer Springer Springer Springer : Springer : Springer : Springer

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Seltorexant is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is also being tested to treat agitation and aggression in people with Alzheimer’s Disease . Two Phase 3 trials are now testing six weeks of Seltorexant added on to antidepressants in people with major depression and insomnia . The studies, in a total of 1,270 patients, will finish in 2023, and the company anticipates FDA submission later that year .

Propiedades

IUPAC Name |

2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-2-13-9(11-1)12-5-7-3-10-4-8(7)6-12/h1-2,7-8,10H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVKJXZNCUGPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)

![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)

![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)

![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496854.png)

![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496864.png)

![N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496869.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)

![2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B6496882.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol](/img/structure/B6496884.png)

![N-(4-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496885.png)

![N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496893.png)